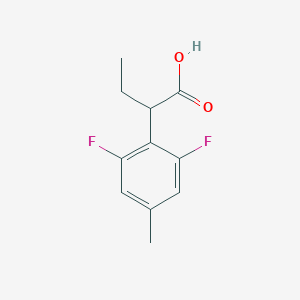

2-(2,6-Difluoro-4-methylphenyl)butanoic acid

Description

2-(2,6-Difluoro-4-methylphenyl)butanoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₁₁H₁₂F₂O₂. Its structure features a butanoic acid backbone substituted at the second carbon with a 2,6-difluoro-4-methylphenyl group. The fluorine atoms at the ortho positions and the methyl group at the para position on the aromatic ring contribute to its unique electronic and steric properties.

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

2-(2,6-difluoro-4-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H12F2O2/c1-3-7(11(14)15)10-8(12)4-6(2)5-9(10)13/h4-5,7H,3H2,1-2H3,(H,14,15) |

InChI Key |

IHFNEGRSCGKAOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1F)C)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,6-Difluoro-4-methylbenzyl Cyanide

The fluorinated aromatic precursor is critical for constructing the target compound. A two-step process is commonly employed:

- Directed Fluorination of 4-Methylbenzyl Chloride :

Alpha-Alkylation with Phase Transfer Catalysis

The benzyl cyanide undergoes α-alkylation to introduce the butanoic acid backbone:

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed under acidic conditions:

- Reagents : Concentrated H₂SO₄ (3 equivalents) in water at 100°C for 12 hours.

- Workup : Neutralization with NaOH, followed by extraction with dichloromethane.

- Yield : 92–95%.

- Purity : Confirmed via ¹H NMR (δ 12.1 ppm, carboxylic acid proton).

Alternative Pathways via Grignard Reagent Coupling

Formation of Fluorinated Aryl Magnesium Bromide

Reaction with β-Keto Esters

Decarboxylation to Butanoic Acid

- Decarboxylation Catalyst : Pyridine at 150°C for 2 hours.

- Yield : 78%.

- Limitation : Competing side reactions reduce scalability compared to cyanide alkylation.

Enzymatic Resolution of Racemic Mixtures

Diethylamine Salt Formation

Acid Liberation

Structural Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity

- HPLC :

Industrial-Scale Optimization Challenges

Solvent Selection

Catalyst Recycling

Waste Management

Emerging Methodologies in Fluorination

Photocatalytic Benzylic Fluorination

- Catalyst : 1,2,4,5-Tetracyanobenzene (TCB).

- Reagent : Selectfluor.

- Outcome : Direct fluorination of intermediates reduces synthetic steps.

Scientific Research Applications

2-(2,6-Difluoro-4-methylphenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Butanoic Acid Derivatives

The compound belongs to a broader class of substituted phenyl butanoic acids, which are explored for herbicide and pharmaceutical applications. Key analogs include:

Key Observations:

- Structural Differences: Unlike MCPB and 2,4-DB, which have phenoxy linkages, 2-(2,6-Difluoro-4-methylphenyl)butanoic acid has a direct phenyl-carboxylic acid bond. This reduces conformational flexibility but enhances electronic interactions with target receptors .

- Fluorine vs. Chlorine: Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine may improve metabolic stability and binding affinity in biological systems .

- Amino Acid Analogs: The 2-amino substitution in introduces zwitterionic properties, altering solubility and membrane permeability compared to the non-amino target compound .

Functional Group Modifications

Carboxylic Acid Derivatives

- Anti-inflammatory Potential: Derivatives like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid () show that thioether and ketone groups adjacent to the carboxylic acid enhance anti-inflammatory activity. The target compound lacks these groups but retains the aromatic-carboxylic acid motif critical for receptor binding .

- Volatile Butanoic Acids: Simple aliphatic acids (e.g., 3-methyl butanoic acid in ) are odor-active but lack the aromatic complexity required for targeted bioactivity .

Steric and Electronic Effects

- Methyl vs.

- Ortho-Fluorine Effects: The 2,6-difluoro arrangement creates a electron-deficient aromatic ring, enhancing hydrogen-bonding capabilities with enzymes or receptors .

Biological Activity

2-(2,6-Difluoro-4-methylphenyl)butanoic acid, identified by its CAS number 1935171-00-8, is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H12F2O2

- Molecular Weight : 214.21 g/mol

Research indicates that 2-(2,6-Difluoro-4-methylphenyl)butanoic acid may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to pain and inflammation.

- Antioxidant Activity : Some studies have pointed to the potential antioxidant properties of this compound, which could contribute to its protective effects against oxidative stress.

Pharmacological Effects

The biological activity of 2-(2,6-Difluoro-4-methylphenyl)butanoic acid has been evaluated in various studies focusing on its pharmacological effects:

- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

- Antitumor Activity : Animal models have shown that treatment with this compound can inhibit tumor growth in certain cancer types by inducing apoptosis in cancer cells.

Case Studies and Research Findings

-

Case Study on Inflammation :

- A study investigated the effects of 2-(2,6-Difluoro-4-methylphenyl)butanoic acid on lipopolysaccharide (LPS)-induced inflammation in mice. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound.

-

Anticancer Research :

- Another study assessed the anticancer potential of this compound against breast cancer cell lines. The findings revealed that it inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of 2-(2,6-Difluoro-4-methylphenyl)butanoic acid:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory Effects | In vitro cytokine assays | Reduced TNF-alpha and IL-6 production |

| Antitumor Activity | In vivo tumor growth inhibition | Induced apoptosis in cancer cells |

| Pharmacokinetics | Animal model pharmacokinetic study | Demonstrated favorable absorption and metabolism |

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Difluoro-4-methylphenyl)butanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions using fluorinated aryl precursors. For example, fluorinated phenyl intermediates (e.g., 2,6-difluoro-4-methylbenzene derivatives) can be coupled with butanoic acid precursors via palladium-catalyzed cross-coupling . Purity optimization requires rigorous purification steps:

- Chromatography : Use reverse-phase HPLC with trifluoroacetic acid (TFA) as a modifier to separate fluorinated byproducts .

- Recrystallization : Solvent systems like ethanol/water (7:3 v/v) improve crystallinity, as observed in structurally similar fluorinated benzoic acids .

Purity validation should include LC-MS (>98% by area) and ¹⁹F NMR to confirm absence of defluorination byproducts .

Q. How can structural characterization of 2-(2,6-Difluoro-4-methylphenyl)butanoic acid be performed to resolve ambiguities in stereochemistry?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the butanoic acid chain. For example, analogs like 4-(2,4-difluorophenyl)butanoic acid have been characterized using synchrotron radiation .

- Vibrational spectroscopy : Compare experimental IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-computed spectra to confirm substituent effects from the difluoro-methylphenyl group .

- Multinuclear NMR : ¹H-¹⁹F HOESY experiments map spatial proximity between fluorine atoms and protons in the butanoic acid chain .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported bioactivity data for fluorinated butanoic acid derivatives?

- Methodological Answer : Discrepancies may arise from differences in stereochemistry, fluorination patterns, or assay conditions. Mitigation strategies include:

- Comparative SAR studies : Systematically vary substituents (e.g., 2,6-difluoro vs. 3,5-difluoro analogs) and evaluate inhibitory effects on target enzymes (e.g., cyclooxygenase-2) using isothermal titration calorimetry (ITC) .

- Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., defluorinated metabolites) that may interfere with bioactivity assays .

- Cell-based assays : Normalize data against cytotoxicity (via MTT assays) to distinguish true pharmacological effects from nonspecific toxicity, as shown in studies of 4-(2,4-difluorophenyl)butanoic acid derivatives .

Q. How does the 2,6-difluoro-4-methylphenyl group influence the compound’s interaction with biological targets compared to non-fluorinated analogs?

- Methodological Answer : Fluorine atoms enhance binding via:

- Electrostatic effects : The electron-withdrawing nature of fluorine increases the acidity of the butanoic acid carboxyl group (pKa ~3.5 vs. ~4.7 for non-fluorinated analogs), improving hydrogen-bonding with basic residues in enzyme active sites .

- Hydrophobic interactions : The difluoro-methylphenyl group increases logP (measured via shake-flask method) by ~1.5 units, enhancing membrane permeability in cell-based assays .

Validated via molecular dynamics (MD) simulations of analogs like 2-(2,6-difluorophenyl)acetic acid bound to COX-2 .

Method Development Questions

Q. What analytical techniques are critical for quantifying 2-(2,6-Difluoro-4-methylphenyl)butanoic acid in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 241 → 197 (quantifier) and 241 → 153 (qualifier) for MRM-based quantification .

- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery (>90%) from plasma, as validated for structurally similar 4-fluorobenzoic acid derivatives .

Data Interpretation Challenges

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

- Methodological Answer :

- Solubility : Experimental solubility in PBS (pH 7.4) may differ from COSMO-RS predictions due to self-aggregation. Use dynamic light scattering (DLS) to detect micelle formation at concentrations >1 mM .

- LogD adjustments : Experimental logD (octanol-water) values should be cross-validated using potentiometric titration (e.g., GLpKa instrument), as fluorine substituents can disrupt partitioning behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.